![molecular formula C16H24N2O3 B10884332 (3,4-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884332.png)
(3,4-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-DIMETHOXYPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE is an organic compound with the molecular formula C16H24N2O3. It is characterized by the presence of a dimethoxyphenyl group and an isopropylpiperazino moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-DIMETHOXYPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-isopropylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. The use of advanced techniques such as chromatography and crystallization is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: (3,4-DIMETHOXYPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
(3,4-DIMETHOXYPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with specific properties
Wirkmechanismus
The mechanism of action of (3,4-DIMETHOXYPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
- (3,4-Dimethoxyphenyl)(4-phenylpiperazin-1-yl)methanone
- (3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone
- (3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methanone
Comparison: Compared to its analogs, (3,4-DIMETHOXYPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE exhibits unique properties due to the presence of the isopropyl group, which may influence its reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C16H24N2O3 |
|---|---|
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl)-(4-propan-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)17-7-9-18(10-8-17)16(19)13-5-6-14(20-3)15(11-13)21-4/h5-6,11-12H,7-10H2,1-4H3 |
InChI-Schlüssel |
JGJQLVXKHCBZLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884255.png)
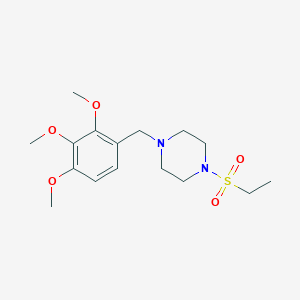
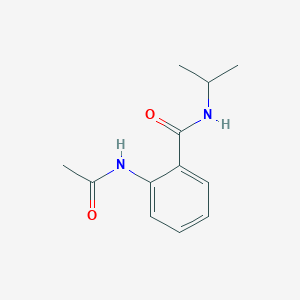
![1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10884272.png)
![N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide](/img/structure/B10884277.png)
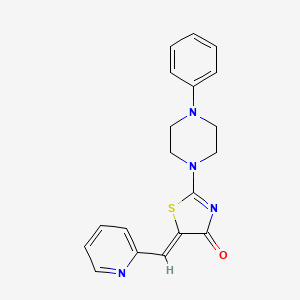
![2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10884295.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884297.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10884299.png)
![N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10884318.png)
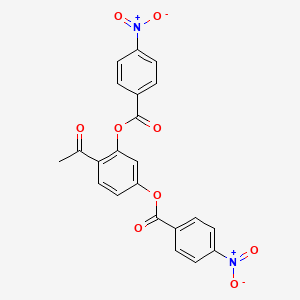
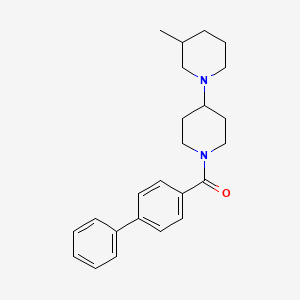
![2-(4-Bromophenoxy)-1-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B10884326.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10884340.png)
